Benzenepropanoic acid, beta-((2-carboxyethyl)thio)-2-(8-phenyloctyl)-, disodium salt, (betaS)-
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Overview
Description
Benzenepropanoic acid, beta-((2-carboxyethyl)thio)-2-(8-phenyloctyl)-, disodium salt, (betaS)- is a complex organic compound with a unique structure that includes a benzene ring, a propanoic acid group, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanoic acid, beta-((2-carboxyethyl)thio)-2-(8-phenyloctyl)-, disodium salt, (betaS)- typically involves multiple steps, including the formation of the benzenepropanoic acid backbone, the introduction of the thioether linkage, and the addition of the carboxyethyl and phenyloctyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Benzenepropanoic acid, beta-((2-carboxyethyl)thio)-2-(8-phenyloctyl)-, disodium salt, (betaS)- can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxyethyl group can be reduced to an alcohol.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether linkage can yield sulfoxides or sulfones, while reduction of the carboxyethyl group can produce the corresponding alcohol.
Scientific Research Applications
Benzenepropanoic acid, beta-((2-carboxyethyl)thio)-2-(8-phenyloctyl)-, disodium salt, (betaS)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Benzenepropanoic acid, beta-((2-carboxyethyl)thio)-2-(8-phenyloctyl)-, disodium salt, (betaS)- exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to proteins, enzymes, or receptors, leading to changes in cellular processes and biochemical pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Benzenepropanoic acid derivatives: Compounds with similar benzenepropanoic acid backbones but different substituents.
Thioether-containing compounds: Molecules with thioether linkages that may have similar chemical properties.
Uniqueness
Benzenepropanoic acid, beta-((2-carboxyethyl)thio)-2-(8-phenyloctyl)-, disodium salt, (betaS)- is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
136182-71-3 |
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Molecular Formula |
C26H32Na2O4S |
Molecular Weight |
486.6 g/mol |
IUPAC Name |
disodium;(3S)-3-(2-carboxylatoethylsulfanyl)-3-[2-(8-phenyloctyl)phenyl]propanoate |
InChI |
InChI=1S/C26H34O4S.2Na/c27-25(28)18-19-31-24(20-26(29)30)23-17-11-10-16-22(23)15-9-4-2-1-3-6-12-21-13-7-5-8-14-21;;/h5,7-8,10-11,13-14,16-17,24H,1-4,6,9,12,15,18-20H2,(H,27,28)(H,29,30);;/q;2*+1/p-2/t24-;;/m0../s1 |
InChI Key |
RNOXIJBMSOEQDY-ASMAMLKCSA-L |
Isomeric SMILES |
C1=CC=C(C=C1)CCCCCCCCC2=CC=CC=C2[C@H](CC(=O)[O-])SCCC(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCCCC2=CC=CC=C2C(CC(=O)[O-])SCCC(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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